molecular formula C16H18N4O3 B4973229 4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

Cat. No. B4973229
M. Wt: 314.34 g/mol
InChI Key: QMRWUEGSQCBNKA-UHFFFAOYSA-N
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Description

4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazatricyclo compounds and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and receptors that are involved in the development and progression of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been found to have interesting biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. The compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available reagents and has been found to be a reliable method for obtaining the compound. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to study the compound in certain experimental settings.

Future Directions

There are several future directions for research on 4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are also needed to explore the potential therapeutic applications of this compound in various diseases. In addition, the development of more water-soluble derivatives of this compound may be useful for studying the compound in aqueous solutions.

Synthesis Methods

The synthesis of 4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene involves the reaction of 3-nitrobenzaldehyde with 4-amino-1,2,4-triazole in the presence of acetic anhydride. The reaction proceeds through a condensation reaction and yields the desired compound as a yellow crystalline solid. The synthesis of this compound has been reported in the literature and has been found to be a reliable method for obtaining the compound.

Scientific Research Applications

4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects and has been studied for its potential as a therapeutic agent. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-[3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10(21)19-15(12-3-2-4-13(9-12)20(22)23)16-14(17-19)11-5-7-18(16)8-6-11/h2-4,9,11,15-16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRWUEGSQCBNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone

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